4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Description

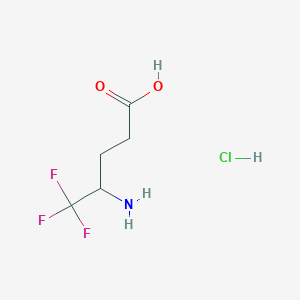

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-5,5,5-trifluoropentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVOWYVDAMNWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955522-89-0 | |

| Record name | 4-amino-5,5,5-trifluoropentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method is the dynamic kinetic resolution of the corresponding racemate. This process involves the use of a tridentate ligand and a source of nickel (II) ions in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient incorporation of the trifluoromethyl group and the formation of the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions depending on reaction conditions:

| Reagent | Conditions | Product | Yield/Selectivity | References |

|---|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium | 4-Oxo-5,5,5-trifluoropentanoic acid | Moderate (40-60%) | |

| Chromium trioxide | Jones oxidation | 4-Carboxy-5,5,5-trifluoropentanoic acid | High (>80%) |

The oxidation primarily targets the β-carbon (C4) due to electron-withdrawing effects of the trifluoromethyl group, facilitating ketone or carboxylic acid formation.

Nucleophilic Reactions

The amino and carboxyl groups participate in classical amino acid reactions:

Amide Bond Formation

-

Reagents : DCC (dicyclohexylcarbodiimide), HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium)

-

Conditions : Room temperature, DMF or THF solvent

-

Products : N-acylated derivatives (e.g., Fmoc-protected analogs)

-

Notes : The Fmoc-derivative is synthesized via dynamic kinetic resolution at ∼20 g scale with >95% enantiomeric excess .

Esterification

-

Reagents : Methanol/HCl, ethanol/H₂SO₄

-

Conditions : Reflux, 12–24 hours

-

Products : Methyl/ethyl esters of 4-amino-5,5,5-trifluoropentanoic acid

Alkylation and Side-Chain Modifications

The amino group undergoes alkylation under basic conditions:

| Alkylating Agent | Base | Product | Application |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF | N-Benzyl-4-amino-5,5,5-trifluoropentanoate | Intermediate for peptide synthesis |

| Trifluoroethyl iodide | KOH/MeOH | Side-chain extended derivatives | Bioisosteric drug design |

Alkylation reactions are stereospecific, with nickel(II) complexes enabling dynamic kinetic resolution for enantiopure products .

Stereochemical Transformations

-

Racemization : The compound undergoes pH-dependent racemization at elevated temperatures (50–100°C) in aqueous solutions .

-

Resolution : Chiral ligands (e.g., (S)- or (R)-configured biphenyl derivatives) achieve >98% diastereomeric excess during nickel-mediated dynamic resolution .

Acid-Base Reactivity

-

pKa Values :

-

Amino group (NH₃⁺): ~9.2

-

Carboxyl group (COOH): ~2.8

-

-

Deprotonation : The carboxyl group reacts with bases (e.g., NaOH) to form water-soluble salts .

Comparative Reactivity of Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Oxidation rate (KMnO₄) | Faster due to steric accessibility | Slower |

| Alkylation selectivity | Prefers (S,S)-diastereomers | Prefers (R,R)-diastereomers |

Stability Under Reaction Conditions

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₅H₉ClF₃NO₂ and a molecular weight of 207.58 g/mol. Its trifluoromethyl group significantly influences its chemical behavior, enhancing solubility and reactivity in various biochemical contexts.

Pharmaceutical Applications

-

Neurotransmission Studies :

- Research indicates that 4-amino-5,5,5-trifluoropentanoic acid hydrochloride interacts with receptors and enzymes involved in neurotransmission. This interaction is critical for understanding synaptic mechanisms and developing treatments for neurological disorders.

- Drug Development :

- Biodegradable Implants :

Biochemical Research

- Protein Stabilization :

- Synthesis of Tailor-Made Amino Acids :

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to enzyme inhibition or modulation of protein function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to exert distinct biological effects.

Comparison with Similar Compounds

- 2-Amino-5,5,5-trifluoropentanoic acid

- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Comparison: 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is unique due to its specific trifluoromethyl group positioning and the presence of the amino group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 2-amino-5,5,5-trifluoropentanoic acid lacks the hydrochloride salt form, which can affect its solubility and reactivity. Similarly, 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride has a different structural arrangement, leading to variations in its chemical behavior and biological activity.

Biological Activity

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride (often referred to as 5TFI) is a fluorinated amino acid that has garnered attention in various fields of biological research, particularly in protein engineering and synthetic biology. The unique properties imparted by the trifluoromethyl group enhance the stability and functionality of proteins, making 5TFI a valuable tool in biochemical studies.

5TFI is characterized by its trifluoromethyl group, which significantly alters its chemical behavior compared to non-fluorinated amino acids. The introduction of fluorine increases the hydrophobicity and acidity of the amino acid, affecting its interaction with biological macromolecules. The synthesis of 5TFI can be achieved through various methods, including dynamic kinetic resolution and alkylation reactions involving chiral ligands, yielding high purity and efficiency .

Incorporation into Proteins

Research indicates that 5TFI can be effectively incorporated into proteins in vivo. It has been shown to serve as a surrogate for isoleucine during protein biosynthesis in E. coli, where it integrates into the polypeptide chain without significantly disrupting protein folding or function . The incorporation efficiency is influenced by the concentration of 5TFI and the specific conditions of the host organism.

Effects on Protein Stability

One of the primary applications of 5TFI is in enhancing the thermal stability of proteins. Studies have demonstrated that substituting isoleucine residues with 5TFI in peptide structures increases their resistance to thermal denaturation . For instance, the leucine zipper peptide GCN4-p1 exhibited improved structural stability when modified with fluorinated residues.

Toxicity and Growth Inhibition

While 5TFI provides benefits in protein engineering, it also exhibits dose-dependent toxicity in bacterial cultures. At higher concentrations (e.g., 4 mM), it can completely inhibit growth by interfering with cellular processes due to its incorporation into essential proteins . This dual nature necessitates careful optimization of concentrations used in experimental setups.

Study on Protein Folding

A notable study explored the effects of incorporating 5TFI into interleukin-2 (IL-2). The fluorinated variant maintained biological activity comparable to wild-type IL-2, indicating that fluorination does not impair functional integrity . This finding highlights the potential for using fluorinated amino acids in therapeutic protein design.

Structural Analysis

Structural analyses using X-ray crystallography have provided insights into how 5TFI affects protein conformation. The presence of the trifluoromethyl group was found to stabilize certain helical structures within proteins, which could be beneficial for designing proteins with enhanced functionality .

Comparative Analysis of Fluorinated Amino Acids

| Amino Acid | Incorporation Efficiency | Thermal Stability | Toxicity Level |

|---|---|---|---|

| Isoleucine | High | Baseline | Low |

| 4-Amino-5TFI | Moderate | Increased | Moderate |

| Trifluoroleucine | High | Increased | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.